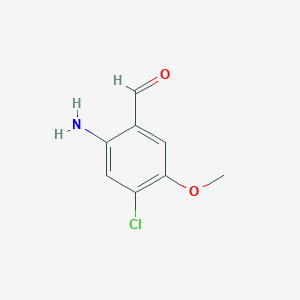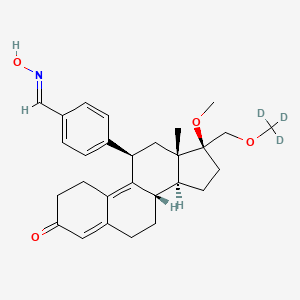
Asoprisnil-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asoprisnil-d3 is a selective progesterone receptor modulator, which means it can interact with progesterone receptors in the body to exert specific effects. It is a deuterated form of asoprisnil, where three hydrogen atoms are replaced with deuterium. This modification can enhance the compound’s stability and metabolic profile. This compound has been studied for its potential therapeutic applications, particularly in the treatment of uterine fibroids and endometriosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of asoprisnil-d3 involves several steps, starting from commercially available steroidal precursorsThe reaction conditions typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as the laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing robust purification techniques to isolate the final product. The use of deuterated solvents and reagents would be critical to ensure the incorporation of deuterium atoms at the desired positions .
化学反応の分析
Types of Reactions
Asoprisnil-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can modify functional groups on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as ethers or esters .
科学的研究の応用
Chemistry: Used as a tool compound to study the effects of deuterium substitution on steroidal molecules.
Biology: Investigated for its role in modulating progesterone receptor activity and its effects on cellular processes.
Medicine: Explored as a therapeutic agent for conditions like uterine fibroids and endometriosis due to its ability to modulate progesterone receptors.
作用機序
Asoprisnil-d3 exerts its effects by binding to progesterone receptors in target tissues. This binding can either activate or inhibit the receptor’s activity, depending on the context. The compound’s mechanism of action involves the recruitment of coactivators or corepressors to the receptor complex, which in turn modulates gene expression. This selective modulation of progesterone receptors can lead to various physiological effects, such as the reduction of uterine fibroid volume and suppression of endometrial proliferation .
類似化合物との比較
Similar Compounds
Mifepristone: Another selective progesterone receptor modulator with both agonist and antagonist activities.
Ulipristal acetate: Used for emergency contraception and treatment of uterine fibroids.
Telapristone: Investigated for its potential in treating breast cancer and endometriosis
Uniqueness of Asoprisnil-d3
This compound is unique due to its deuterium substitution, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can potentially lead to improved pharmacokinetic properties and a longer duration of action compared to non-deuterated analogs .
特性
分子式 |
C28H35NO4 |
|---|---|
分子量 |
452.6 g/mol |
IUPAC名 |
(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-13-methyl-17-(trideuteriomethoxymethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1/i2D3 |
InChIキー |
GJMNAFGEUJBOCE-NTHHNUOISA-N |
異性体SMILES |
[2H]C([2H])([2H])OC[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)/C=N/O)C)OC |
正規SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
![5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid](/img/structure/B15145459.png)
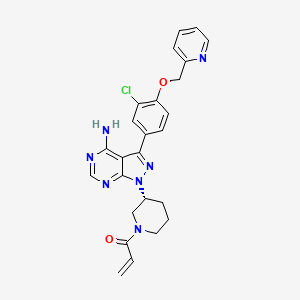
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
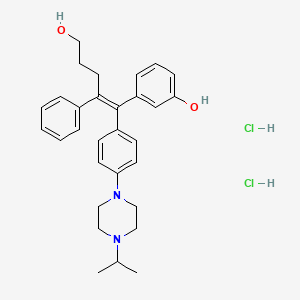
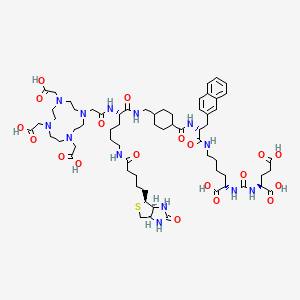
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
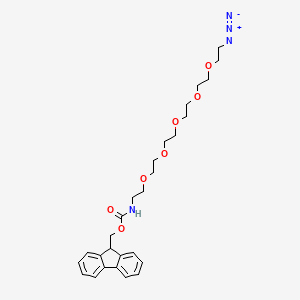
![{3,4,5-trihydroxy-6-[(4-oxopyran-3-yl)oxy]oxan-2-yl}methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15145511.png)
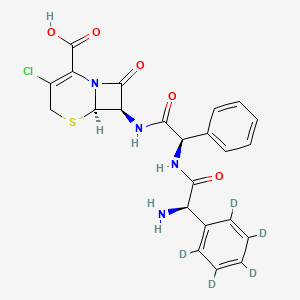

![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)
